4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group and a carbaldehyde group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts such as palladium or copper can further improve the reaction rates and selectivity. The process is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-1H-pyrazole-3-carbaldehyde: Lacks the methyl group on the pyrazole ring.
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde: The carbaldehyde group is attached to a different position on the pyrazole ring.
4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde: The chlorine atom is attached to a different position on the phenyl ring.
Uniqueness
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the carbaldehyde group on the pyrazole ring makes it a valuable intermediate for the synthesis of various bioactive compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-6-10(11(7-15)13-14)8-3-2-4-9(12)5-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAURSUEEWYLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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